1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-4-2-3-15(13-19)14-25-22(29)20-21(16-9-11-24-12-10-16)28(27-26-20)18-7-5-17(23)6-8-18/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYGIAMMYSIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the use of click chemistry to form the triazole ring, followed by subsequent functionalization to introduce the fluorophenyl, methoxyphenyl, and pyridinyl groups. The reaction conditions often require the use of catalysts, such as copper(I) salts, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Based Analogs
Compound A : N-(2,4-Difluorobenzyl)-1-(4-Fluorophenyl)-5-(4-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide
- Molecular Formula : C₂₁H₁₄F₃N₅O
- Mass : 409.37 g/mol
- Key Differences :
- Benzyl Substituent : 2,4-Difluorobenzyl (vs. 3-methoxybenzyl in the target compound).
- Impact : Increased lipophilicity (logP ~3.2 vs. ~2.8 for the target) due to fluorine substituents. The 3-methoxy group in the target compound may enhance hydrogen-bonding interactions.
Compound B : 1-(3-Methoxyphenyl)-N-[(4-Methylphenyl)Methyl]-5-(Pyridin-3-Yl)-1H-1,2,3-Triazole-4-Carboxamide
- Molecular Formula : C₂₃H₂₁N₅O₂
- Mass : 399.40 g/mol
- Key Differences :
- Position 1 : 3-Methoxyphenyl (vs. 4-fluorophenyl).
- Pyridine Position : Pyridin-3-yl (vs. pyridin-4-yl).
- Benzyl Group : 4-Methylbenzyl (vs. 3-methoxybenzyl).
- Impact : The 3-methoxyphenyl group reduces electron-withdrawing effects compared to 4-fluorophenyl. Pyridin-3-yl may alter binding orientation in biological targets.
Compound C : N-(4-Fluorophenyl)-5-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-1,2,4-Triazole-3-Carboxamide
- Molecular Formula : C₁₈H₁₃F₄N₅O
- Mass : 407.33 g/mol
- Key Differences :
- Triazole Type : 1,2,4-Triazole (vs. 1,2,3-triazole).
- Substituents : 5-Methyl and 3-(trifluoromethyl)phenyl groups.
- Impact : The 1,2,4-triazole core alters electronic distribution and steric bulk. The trifluoromethyl group increases hydrophobicity (logP ~3.5).
Non-Triazole Heterocyclic Analogs
Compound D : N-(4-Fluorophenyl)-1-Methyl-3-(Trifluoromethyl)-5-(3-(Trifluoromethyl)Phenoxy)-1H-Pyrazole-4-Carboxamide
- Molecular Formula : C₂₀H₁₃F₇N₃O₂
- Mass : 484.33 g/mol
- Key Differences: Core Structure: Pyrazole (vs. triazole). Substituents: Trifluoromethyl groups and phenoxy linkage. Impact: Pyrazole’s reduced nitrogen count may decrease polarity. The trifluoromethyl groups enhance metabolic stability but increase molecular weight.
Structural and Physicochemical Comparison Table
*logP values estimated using fragment-based calculations (e.g., AlogPs).
Key Observations
Substituent Effects: Fluorine and methoxy groups modulate electronic properties and solubility. Fluorine enhances metabolic stability, while methoxy improves hydrogen-bonding capacity . Pyridine position (3 vs.
Biological Activity
1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, identified as compound L741-0446, is a member of the triazole family known for its diverse biological activities. This article delves into its synthesis, chemical properties, and biological activities, particularly focusing on its potential as an antimicrobial and anticancer agent.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 403.41 g/mol |
| Molecular Formula | C22H18FN5O2 |
| LogP | 2.8504 |
| LogD | 2.8503 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.225 Ų |
The structure of this compound includes a triazole ring which is critical for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of hydrophobic groups in the structure enhances their interaction with microbial membranes, leading to increased efficacy .
For instance, in a comparative study, L741-0446 was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibited notable antibacterial effects, particularly against E. coli, with an MIC of 16 µg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have shown that L741-0446 can inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
A specific case study highlighted that L741-0446 demonstrated cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, L741-0446 was tested alongside standard antibiotics. The results showed a synergistic effect when combined with amoxicillin against resistant strains of E. coli, suggesting potential for use in combination therapies .
- Cancer Cell Line Testing : A series of experiments were conducted using human cancer cell lines (e.g., MCF-7, HeLa). The compound showed significant inhibition of cell growth and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .
Q & A
Q. Optimization Tips :
- Prioritize intermediates with orthogonal protecting groups to minimize side reactions.
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict reaction feasibility and optimize conditions .
Basic: How can researchers address the low aqueous solubility of this compound during in vitro assays?
Methodological Answer :
The compound’s low water solubility (common in triazole derivatives ) can be mitigated via:
- Co-solvent Systems : Use DMSO:water (≤5% DMSO) to maintain solubility without cytotoxicity .
- Structural Derivatives : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyridine or methoxyphenyl moieties while monitoring target affinity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm activity retention in dose-response assays.
Advanced: What computational strategies predict binding affinity to enzymes like carbonic anhydrase?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase isoforms (e.g., CA II, IX) . Focus on the triazole core and fluorophenyl group’s role in active-site binding.
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-enzyme complexes (e.g., RMSD, hydrogen bond occupancy) .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for structural analogs to prioritize synthesis .
Case Study : Analogous triazole-carboxamides show nanomolar inhibition of CA IX via hydrophobic pocket interactions .
Advanced: How should contradictory data between in vitro enzyme inhibition and cellular activity be resolved?
Methodological Answer :
Contradictions may arise due to:
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
- Cellular Uptake Barriers : Use LC-MS/MS to quantify intracellular compound levels; correlate with activity .
- Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .
Q. Experimental Design :
- Validate target engagement via cellular thermal shift assays (CETSA).
- Cross-reference with transcriptomic data (e.g., RNA-seq) to confirm pathway modulation .
Basic: What spectroscopic techniques are optimal for characterizing structural integrity?
Q. Methodological Answer :
- NMR : 1H/13C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl) .
- HRMS : Validate molecular weight (C22H19FN5O2; calc. 411.15 g/mol) with <2 ppm error .
- FT-IR : Monitor carbonyl stretch (C=O at ~1680 cm⁻¹) and triazole ring vibrations (1450–1550 cm⁻¹) .
Quality Control : Pair with HPLC (≥95% purity) to exclude regioisomeric impurities .
Advanced: What strategies optimize pharmacokinetics while maintaining target affinity?
Q. Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups on the methoxyphenyl moiety to enhance oral absorption; hydrolyze in vivo to active form .
- LogP Optimization : Use computational QSAR models to balance lipophilicity (target LogP 2–4) and solubility .
- Metabolic Shielding : Replace labile groups (e.g., methyl on pyridine) with trifluoromethyl to reduce CYP450-mediated oxidation .
Q. Validation :
- Assess pharmacokinetics in rodent models (e.g., t1/2, Cmax).
- Cross-validate with in silico ADMET predictors (e.g., SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
